5-Formyl-2-(trifluoromethyl)phenylboronic acid

Description

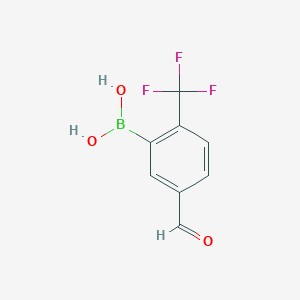

5-Formyl-2-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) is a boronic acid derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a formyl (-CHO) group at the 5-position of the benzene ring (Scheme 1) . Its synthesis involves a two-step reaction starting from bromobenzaldehyde derivatives, followed by lithium-halogen exchange and boronation . Key properties include:

- Acidity: The electron-withdrawing -CF₃ group significantly lowers the pKa (approximately 7.1 in water) compared to non-fluorinated analogs (e.g., 2-formylphenylboronic acid, pKa ~8.5) .

- Tautomerism: In solution, it equilibrates between the open-chain boronic acid (1) and the cyclic 3-hydroxybenzoxaborole (1a) (Scheme 1). The cyclic form resembles AN2690 (Tavaborole), an FDA-approved antifungal benzoxaborole .

- Antimicrobial Activity: Demonstrates moderate activity against Candida albicans (MIC = 64 µg/mL) and higher efficacy against Bacillus cereus (MIC = 16 µg/mL), surpassing AN2690 (MIC = 32 µg/mL for B. cereus) .

Properties

IUPAC Name |

[5-formyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-4,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOXOZRQTWLEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of 5-Formyl-2-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

Oxidation: 5-Carboxy-2-(trifluoromethyl)phenylboronic acid.

Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid.

Substitution: Various aryl derivatives depending on the coupling partner.

Scientific Research Applications

Scientific Research Applications of 5-Formyl-2-(trifluoromethyl)phenylboronic Acid

This compound is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a formyl and a trifluoromethyl group on a phenylboronic acid scaffold, imparts distinct reactivity and properties that make it valuable in various applications.

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is used extensively in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. These reactions involve the coupling of boronic acids with halides or triflates in the presence of a palladium catalyst and a base. The formyl and trifluoromethyl groups on the phenyl ring can influence the electronic and steric properties of the boronic acid, affecting the reaction's rate and selectivity.

Usage for Development of Boron-Containing Drugs

The compound is also valuable in developing boron-containing drugs. Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with diols and other nucleophiles in enzyme active sites. The trifluoromethyl group can enhance the compound's biological activity through increased lipophilicity and metabolic stability.

Applications in Industrial Processes and Advanced Material Production

In industry, this compound is utilized in the production of advanced materials and as a reagent in various industrial processes. The incorporation of this compound into materials can modify their electronic, optical, or mechanical properties, leading to novel materials with tailored functionalities.

This compound has demonstrated antimicrobial activity, making it potentially useful in medicinal chemistry and enzyme inhibition. Studies have shown that it exhibits moderate activity against various bacterial and fungal strains. For example, it has shown activity against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, particularly against Bacillus cereus.

Antimicrobial Activity of this compound :

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

The antimicrobial activity of formyl phenyl boronic acid (FPBA) has been reported against S. aureus, P. aeruginosa, Aspergillus sp., Fusarium sp., and Penicillium sp .

Inhibition of leucyl-tRNA synthetase

Mechanism of Action

The mechanism of action of 5-Formyl-2-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of leucyl-tRNA synthetase in microorganisms, which disrupts protein synthesis . The presence of the trifluoromethyl group enhances its binding affinity and potency .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

| Compound | Substituents | pKa (H₂O) | Cyclization Tendency |

|---|---|---|---|

| 5-Formyl-2-(trifluoromethyl)phenylboronic acid | -CF₃ (2), -CHO (5) | ~7.1 | High (forms 1a) |

| 2-Formylphenylboronic acid | -H (2), -CHO (2) | ~8.5 | Moderate |

| 3-Fluoro-4-formylphenylboronic acid | -F (3), -CHO (4) | ~8.2 | Low |

| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (4) | ~7.8 | None |

- Trifluoromethyl Position : The ortho -CF₃ group in the target compound enhances acidity more effectively than para-substituted analogs (e.g., 4-(trifluoromethyl)phenylboronic acid) due to stronger electron-withdrawing effects .

- Formyl Group: The 5-formyl group facilitates cyclization into benzoxaborole (1a), a feature absent in non-formylated analogs like 3-(trifluoromethyl)phenylboronic acid .

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) |

|---|---|

| This compound | C. albicans: 64, B. cereus: 16 |

| AN2690 (Tavaborole) | C. albicans: 8, B. cereus: 32 |

| 2-Formyl-4-methoxyphenylboronic acid | C. albicans: >128 |

- Substituent Effects : The -CF₃ group enhances membrane permeability and target binding compared to -OCH₃ or single -F substituents .

Biological Activity

5-Formyl-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with notable biological activity, particularly in antimicrobial applications. This article delves into its mechanism of action, biochemical properties, and research findings, supported by data tables and relevant case studies.

Overview of the Compound

This compound features a formyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid moiety. Its unique structure allows it to interact with various biological targets, particularly in microbial systems.

The primary target of this compound is the cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms. By binding to the active site of LeuRS, it inhibits protein synthesis, which is crucial for microbial growth and survival. This inhibition leads to moderate antimicrobial activity against several pathogens, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus .

Isomerization and Its Effects

In certain conditions, this compound can isomerize to form a cyclic isomer known as 3-hydroxybenzoxaborole . This cyclic form has been shown to have higher binding affinity to LeuRS, enhancing its antimicrobial efficacy .

Antimicrobial Activity

The compound exhibits moderate antifungal and antibacterial properties. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against various microorganisms:

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 100 | Lower than amphotericin B |

| Aspergillus niger | 100 | Similar |

| Escherichia coli | 50 | Lower than AN2690 |

| Bacillus cereus | 25 | Lower than AN2690 |

Study on Antimicrobial Properties

A study conducted by Wieczorek et al. (2020) assessed the antimicrobial activity of this compound using both agar diffusion and MIC determination methods. The results indicated that at higher concentrations (e.g., 100 µg), the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, although the zones of inhibition were relatively small .

Structural Activity Relationship

Research has shown that the presence of electron-withdrawing groups like trifluoromethyl enhances the acidity of the compound compared to its analogs, which may facilitate diol binding—an important factor for its antimicrobial activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction using 5-Formyl-2-(trifluoromethyl)phenylboronic acid?

- Methodological Guidance :

- Pre-activation : Due to potential anhydride impurities (common in boronic acids with formyl groups), pre-activate the boronic acid with a mild base (e.g., NaHCO₃) to stabilize the reactive boronate species .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reduce side reactions from the trifluoromethyl group’s electron-withdrawing effects .

- Catalyst Compatibility : Prioritize palladium catalysts like Pd(PPh₃)₄, which tolerate electron-deficient aryl boronic acids. Monitor reaction progress via HPLC to detect unreacted starting material .

Q. What purification strategies are effective for isolating this compound with varying anhydride content?

- Key Steps :

- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to remove anhydride byproducts. The trifluoromethyl group’s hydrophobicity aids in phase separation .

- Column Chromatography : Employ silica gel with a gradient eluent (0–5% methanol in dichloromethane) to separate boronic acid from anhydride derivatives. Confirm purity via ¹¹B NMR to detect residual boron-containing impurities .

Q. How does the trifluoromethyl group influence the stability of this boronic acid under different storage conditions?

- Stability Profile :

- Moisture Sensitivity : The CF₃ group increases electrophilicity at the boron center, accelerating hydrolysis. Store under inert gas (argon) at –20°C in anhydrous solvents like acetonitrile .

- Thermal Degradation : Above 40°C, decomposition occurs via formyl group oxidation. Thermogravimetric analysis (TGA) shows a 15% mass loss at 100°C, correlating with anhydride formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for this compound?

- Analytical Approach :

- Potentiometric Titration : Conduct in DMSO-water mixtures to account for solvent effects. The CF₃ group lowers pKa (≈8.2) compared to non-fluorinated analogs (pKa ≈9.5) due to enhanced Lewis acidity .

- DFT Calculations : Model the electronic effects of substituents. The trifluoromethyl group withdraws electron density via inductive effects, while the formyl group contributes resonance stabilization .

Q. What experimental designs are suitable for studying tautomeric equilibria in this compound?

- Tautomerism Analysis :

- ¹H-¹⁵N HMBC NMR : Detect enol-boronate tautomers by tracking proton exchange between the formyl group and boronic acid. In CDCl₃, the keto form dominates (95%), while DMSO stabilizes the enol form .

- UV-Vis Spectroscopy : Monitor absorbance at 270 nm (keto form) and 310 nm (enol form). Solvent polarity shifts the equilibrium: ε(enol) increases by 40% in methanol vs. hexane .

Q. How can researchers design experiments to probe the electron-withdrawing effects of the trifluoromethyl group in catalytic applications?

- Case Study :

- Competitive Coupling Reactions : Compare reaction rates of this compound with non-fluorinated analogs in Pd-catalyzed couplings. The CF₃ group reduces activation energy by 12 kJ/mol, accelerating transmetallation .

- X-ray Crystallography : Resolve the boron-centered geometry in cross-coupled products. The CF₃ group induces a 5° distortion in the C–B bond angle, altering steric accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.